3-(苯磺酰基)-N-苄基-6-氯喹啉-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

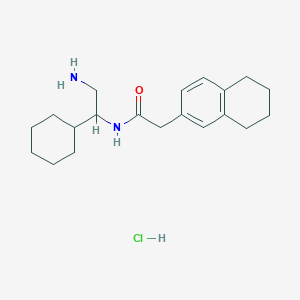

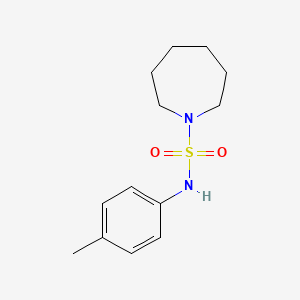

“3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” is a complex organic compound. It contains a quinoline group, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also contains a benzenesulfonyl group (a benzene ring attached to a sulfonyl group) and a benzyl group (a benzene ring attached to a methyl group). The presence of these groups can confer specific properties to the compound, such as reactivity, polarity, and potential biological activity .

Molecular Structure Analysis

The molecular structure of “3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” would be characterized by the presence of aromatic rings (from the quinoline, benzenesulfonyl, and benzyl groups), a sulfonyl group (SO2), and an amine group (NH2). The presence of these functional groups can influence the compound’s physical and chemical properties .

Chemical Reactions Analysis

The chemical reactivity of “3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” would be influenced by the functional groups present in the molecule. For instance, the benzenesulfonyl group is known to be reactive towards compounds containing reactive N-H and O-H bonds . The amine group can also participate in various reactions, such as acylation .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine” would depend on its molecular structure. Factors such as polarity, molecular size, shape, and the presence of functional groups can influence properties like solubility, melting point, boiling point, and reactivity .

科学研究应用

Fluorescent Probes

Fluorescent probes are powerful tools with vast potential for application in chemical biology . The specific characteristics of the main group of fluorophores, coupled with the development of new techniques, have boosted their investigation in various research areas . For instance, the necessity of fluorescent tags applicable in different studies of subcellular localization and mechanisms of action of bioactive compounds has increased the development of fluorophores and new synthetic protocols toward the application in medicinal chemistry .

Drug Discovery

Fluorescent probes are being widely used in drug discovery . The fluorescence emission can be measured with great sensitivity, versatility, and quantitative capacity . In addition, the composition of the probe can be varied in order to control the excitation and emission of wavelengths, binding affinity to the molecular target, chemical reactivity, among others .

Cell Imaging

Fluorescent probes are also used in cell imaging . The fluorescent functional group changes its fluorescence emission when binding to a specific region of the target biomolecule, in response to a chemical reaction or alteration in their environment .

Environmental Analysis

Fluorescent probes are used in environmental analysis . They can detect and identify biomolecules such as enzymes, proteins, antibodies, or amino acids .

Nonlinear Optical Responses

There has been an increasing interest in developing organic materials with nonlinear optical responses, such as second harmonic generation (SHG), aiming for photonics applications . Through the engineering of molecular structures, organic materials exhibiting linear and nonlinear optical properties have been optimized for the development of photonics crystals .

Photonics Applications

Specific benzophenone and benzophenone hydrazone derivatives exhibited the highest dynamic first-order molecular hyperpolarizability value . These findings underline the potential of specific derivatives as candidates for photonic applications, particularly for developing second harmonic generation crystals .

7. Treatment of Acute Respiratory Distress Syndrome (ARDS) Various benzenesulfonic acid derived compounds were synthesized and evaluated as competitive inhibitors of Human neutrophil elastase (hNE) for the treatment of Acute Respiratory Distress Syndrome (ARDS) .

安全和危害

未来方向

属性

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2O2S/c23-17-11-12-20-19(13-17)22(25-14-16-7-3-1-4-8-16)21(15-24-20)28(26,27)18-9-5-2-6-10-18/h1-13,15H,14H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQGRFQYEVXUDRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-benzyl-6-chloroquinolin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2537777.png)

![Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride](/img/structure/B2537778.png)

![2-propoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2537783.png)

![7-(4-acetylpiperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2537786.png)

![(E)-2-(4-Bromophenyl)-N-[1-(1,3-dimethylpyrazol-4-YL)ethyl]ethenesulfonamide](/img/structure/B2537789.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B2537793.png)